1-(2,3-Dichlorophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea
Description
1-(2,3-Dichlorophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a dichlorophenyl group and a tetrahydrofuran-2-yl group, which may impart unique chemical and physical properties.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[1-(oxolan-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-8(11-6-3-7-19-11)16-13(18)17-10-5-2-4-9(14)12(10)15/h2,4-5,8,11H,3,6-7H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVABLQMOINPMSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea typically involves the reaction of 2,3-dichloroaniline with an isocyanate derivative. The reaction conditions often include:
- Solvent: Common solvents include dichloromethane or toluene.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
- Large-scale reactors to handle bulk quantities of reactants.
- Continuous flow systems to ensure consistent product quality.
- Purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Could be investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function.
Pathway Modulation: Affecting biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea: Similar structure with a different substitution pattern on the phenyl ring.
1-(2,3-Dichlorophenyl)-3-[1-(tetrahydrofuran-2-yl)propyl]urea: Similar structure with a different alkyl chain length.
Uniqueness
1-(2,3-Dichlorophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea is unique due to its specific substitution pattern and the presence of the tetrahydrofuran-2-yl group, which may impart distinct chemical and physical properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
